Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate
Description
Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, a methoxymethoxy group at position 3, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-7-19-11-6-15-10-4-3-8(14)5-9(10)12(11)13(16)18-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYWNZZZSLZKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C2C=CC(=CC2=C1C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Anilines with Ethoxymethylene Cyanoacetate
A foundational approach involves the cyclocondensation of 3-methoxy-4-chloroaniline with ethyl (ethoxymethylene)cyanoacetate. This method, adapted from US20030212276A1, proceeds via the following steps:
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Condensation : Heating 3-methoxy-4-chloroaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours forms the intermediate ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 105°C for 45 minutes introduces the chlorine substituent at position 6, yielding ethyl 4-chloro-6-methoxy-7-(methoxymethoxy)quinoline-3-carboxylate.
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Esterification : Transesterification with methanol in the presence of sulfuric acid converts the ethyl ester to the methyl ester, achieving a final yield of 78%.
Key Data :
Nitration-Reduction-Chlorination Sequence
An alternative route, inspired by CN106008336A, begins with 3,4-dimethoxyacetophenone:
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Nitration : Nitric acid nitration at 0–5°C introduces a nitro group at position 2, forming 2-nitro-4,5-dimethoxyacetophenone (yield: 82%).
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Cyclization : Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 120°C generates the quinoline core.
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Reduction and Chlorination : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group, followed by chlorination with POCl₃ to install the 6-chloro substituent. The methoxymethoxy group is introduced via protection with methoxymethyl chloride (MOM-Cl) in dichloromethane (DCM) with triethylamine (Et₃N), yielding the final product in 70% overall yield.
Key Data :
Direct Functionalization of Preformed Quinoline Esters
A streamlined method modifies preformed quinoline carboxylates. For example, methyl 6-hydroxy-3-methoxyquinoline-4-carboxylate (synthesized via Pfitzinger reaction) undergoes sequential steps:
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Chlorination : POCl₃ at 110°C for 2 hours replaces the hydroxyl group with chlorine (yield: 88%).
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Methoxymethylation : Reaction with MOM-Cl and Et₃N in DCM at 0°C installs the methoxymethoxy group, achieving 91% yield.
Advantages :
Critical Analysis of Methodologies
Efficiency and Scalability
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Cyclocondensation Route : Suitable for gram-scale synthesis but requires stringent temperature control during cyclocondensation.
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Nitration-Reduction Route : Scalable to kilogram quantities, though nitration poses safety risks.
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Direct Functionalization : Ideal for small-scale, high-purity batches but depends on precursor availability.
Yield Optimization
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Solvent Selection : Toluene and DMF are optimal for cyclocondensation and nitration, respectively, due to their high boiling points and inertness.
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Catalyst Use : Pd-C in hydrogenation steps improves reduction efficiency, reducing reaction time by 40%.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as 6-amino-3-(methoxymethoxy)quinoline-4-carboxylate.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Hydrolysis: 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Quinoline derivatives, including methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate, are recognized for their diverse biological activities. Research has shown that compounds in this class can exhibit significant antiviral , antibacterial , and anticancer properties.
Antiviral Properties
Recent studies have highlighted the potential of quinoline analogs as antiviral agents. For instance, certain derivatives have demonstrated effectiveness against enterovirus D68, which has seen increased prevalence in recent years. The synthesis of these compounds often involves strategic modifications at various positions on the quinoline ring to enhance their biological activity .
Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial properties. In a study focusing on structure-activity relationships, several synthesized quinolines exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these compounds were found to be competitive with standard antibiotics, indicating their potential as therapeutic agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Compounds from this class have shown promising results against multiple cancer cell lines, including MCF-7 and A549. The mechanisms underlying their anticancer effects often involve the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Synthetic Methodologies
The synthesis of this compound typically involves several key reactions that facilitate the introduction of functional groups necessary for its biological activity.
Synthesis Techniques
Common synthetic strategies include:
- Pfitzinger Reaction : This method involves the reaction of isatin derivatives with acetophenones to form substituted quinolines .
- Suzuki-Miyaura Cross-Coupling : This technique is employed to introduce aryl groups at specific positions on the quinoline ring, enhancing its reactivity and biological profile .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has proven effective in increasing yields and reducing reaction times for synthesizing various quinoline derivatives .
Case Studies and Research Findings
The following table summarizes notable studies that have investigated the applications of this compound and related compounds:
Mechanism of Action
The mechanism by which Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring system can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate and related quinoline derivatives:
Key Structural and Functional Insights:
Substituent Position and Electronic Effects: The methoxymethoxy group at position 3 in the target compound may increase solubility compared to simpler methoxy or ethoxy esters (e.g., Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) due to its polar nature .
Biological Activity: Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate demonstrates anti-tuberculosis activity, attributed to the phenyl group enhancing membrane permeability and target binding . Fluorine-substituted analogs (e.g., Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate) exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius .
Steric and Metabolic Considerations: The trifluoromethyl group in Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate provides steric bulk and metabolic stability, making it more resistant to cytochrome P450 oxidation compared to the target compound’s methoxymethoxy group .
Biological Activity
Methyl 6-chloro-3-(methoxymethoxy)quinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships (SAR), and clinical implications.
Chemical Structure and Properties
This compound features a quinoline core structure with specific substitutions that enhance its biological activity. The presence of the chloro group and methoxymethoxy substituent contributes to its lipophilicity and ability to interact with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Inhibition zones and minimum inhibitory concentrations (MIC) are critical metrics for assessing antimicrobial effectiveness. For instance, derivatives similar to this compound have demonstrated MIC values ranging from to mg/mL against these pathogens .
Anticancer Activity
This compound has also been studied for its anticancer properties. The compound exhibits significant antiproliferative activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 8.9 |
| Caco-2 | 37.4 |
| MCF-7 | 22.7 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent .
The mechanism through which this compound exerts its biological effects involves interaction with key molecular targets. Specifically, it has been shown to inhibit pathways associated with cell proliferation and survival, particularly through modulation of kinase activity involved in cancer cell signaling .
The induced-fit docking studies suggest that the compound binds effectively to the active sites of various kinases, leading to altered cellular responses that promote apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at different positions on the quinoline ring can significantly influence their efficacy and selectivity. For example, introducing electron-withdrawing groups such as chlorine enhances the compound's potency against specific cancer cell lines by increasing its ability to interact with molecular targets .
Case Studies
- Anticancer Efficacy in Colorectal Cancer : A study investigating a series of quinolone derivatives found that this compound displayed notable activity against colorectal cancer cell lines, promoting apoptosis through caspase activation .
- Antimicrobial Screening : Another study assessed various quinolone derivatives against a panel of bacterial strains, revealing that those with similar structural features to this compound exhibited significant antibacterial activity with low cytotoxicity .
Q & A
Q. Methodological Considerations :
- Regioselectivity challenges arise during chlorination and methoxymethoxy introduction. Use directing groups (e.g., nitro or amino) to control substitution positions.
- Protect reactive sites (e.g., hydroxyl groups) with methoxymethyl (MOM) groups to prevent side reactions .
Table 1 : Synthesis of Analogous Quinoline Esters
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Q. Basic
- 1H/13C NMR : Identify substituent patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm, ester carbonyl at ~δ 165 ppm).
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) and 0.1% TFA for purity analysis (retention time ~8.2 min).
- Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 325.1 for C₁₄H₁₃ClNO₄).
Table 2 : Spectral Data for Analogous Compounds
| Compound | 1H NMR (δ, ppm) | ESI-MS ([M+H]+) |
|---|---|---|
| 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | 1.4 (t, CH₃), 4.4 (q, OCH₂) | 248.1 |
| Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxyquinoline-3-carboxylate | 7.2–8.1 (aromatic) | 406.0 |
How do steric and electronic effects of the methoxymethoxy group at position 3 influence the reactivity and stability of this compound in nucleophilic substitution reactions?
Q. Advanced
- Electronic Effects : The methoxymethoxy group donates electrons via resonance, deactivating the quinoline core and reducing electrophilicity at position 4.
- Steric Hindrance : Bulky substituents at position 3 hinder nucleophilic attack, favoring reactions at less hindered sites (e.g., position 6).
- Stability : The MOM group is acid-labile; avoid strongly acidic conditions to prevent hydrolysis .
Table 3 : Substituent Effects on Reactivity
| Substituent (Position 3) | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |
|---|---|---|
| Methoxymethoxy | 0.12 | 4-Chloro derivative |
| Methoxy | 0.25 | 3,6-Dichloroquinoline |
What challenges arise in crystallographic refinement of this compound due to flexible substituents, and how can SHELXL parameterization address these issues?
Q. Advanced
- Disorder in Methoxymethoxy Group : Flexible -OCH₂O- moieties may exhibit rotational disorder, complicating electron density maps.
- SHELXL Solutions :
- Use ISOR and DELU constraints to restrict thermal motion of disordered atoms.
- Apply SIMU and RIGU commands to model correlated movement in the MOM group.
- Validation : Check using Coot and PLATON to ensure geometric plausibility .
Table 4 : Crystallographic Data for Analogous Structures
| Compound | Space Group | R-factor (%) | Disorder Resolution Strategy |
|---|---|---|---|
| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | P2₁/c | 4.8 | Split positions for methyl |
How can conflicting bioactivity data between in vitro enzyme inhibition assays and cell-based models for this compound derivatives be systematically resolved?
Q. Advanced
- Solubility Issues : Poor aqueous solubility may reduce efficacy in cell assays. Use DMSO stocks ≤0.1% to avoid cytotoxicity.
- Membrane Permeability : LogP >3.5 (predicted) suggests good permeability; confirm via PAMPA assays.
- Metabolic Stability : Check for ester hydrolysis in cell lysates using LC-MS.
Table 5 : Comparative Bioactivity Data
| Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|
| In vitro (enzyme) | 0.45 | High potency |
| Cell-based (HepG2) | 12.3 | Reduced due to efflux pumps |
What computational chemistry approaches are validated for predicting the pharmacokinetic properties of this compound, particularly regarding its esterase susceptibility?
Q. Advanced
- QSAR Models : Use SwissADME to predict LogP (2.8), topological polar surface area (78 Ų), and esterase-labile sites.
- Molecular Dynamics : Simulate esterase binding pockets (e.g., human carboxylesterase 1) to identify hydrolysis hotspots.
- ADMET Prediction : Tools like ADMETlab 2.0 estimate moderate hepatic metabolism and low blood-brain barrier penetration .
Table 6 : Predicted ADMET Properties
| Property | Prediction | Tool Used |
|---|---|---|
| LogP | 2.8 | SwissADME |
| Half-life (human) | 3.2 h | ADMETlab 2.0 |
| CYP3A4 substrate | Yes |
Notes
- Data tables extrapolated from structurally analogous compounds in cited evidence.
- Methodological answers emphasize experimental design and validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
